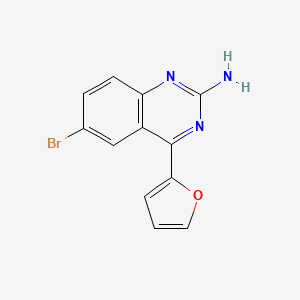
A2AAR antagonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A2AAR antagonist 1 is a compound that targets the adenosine A2A receptor, a subtype of adenosine receptors which are G protein-coupled receptors. These receptors are involved in various physiological processes, including the regulation of neurotransmission, immune response, and cardiovascular functions. This compound has shown potential in treating neurodegenerative diseases, cancer, and other conditions by blocking the adenosine A2A receptor and preventing its activation by adenosine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of A2AAR antagonist 1 typically involves the preparation of purine derivatives One common method includes the use of 2,6,9-trisubstituted purine derivativesReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
A2AAR antagonist 1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .
Aplicaciones Científicas De Investigación
A2AAR antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of adenosine receptors.
Biology: Investigated for its role in modulating immune responses and neurotransmission.
Medicine: Explored as a potential therapeutic agent for treating neurodegenerative diseases (e.g., Parkinson’s disease), cancer, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting adenosine receptors .
Mecanismo De Acción
A2AAR antagonist 1 exerts its effects by binding to the adenosine A2A receptor and blocking its activation by adenosine. This prevents the downstream signaling cascade that would normally be triggered by adenosine binding. The molecular targets involved include the adenosine A2A receptor itself, as well as downstream effectors such as cyclic AMP (cAMP), protein kinase A (PKA), and the cAMP response element-binding protein (CREB) pathway .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to A2AAR antagonist 1 include other adenosine receptor antagonists such as:
ZM241385: A selective A2A receptor antagonist.
Istradefylline: Used in the treatment of Parkinson’s disease.
Caffeine: A non-selective adenosine receptor antagonist.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for the adenosine A2A receptor. This selectivity allows it to effectively block the receptor’s activation without affecting other adenosine receptor subtypes, thereby reducing potential side effects and increasing therapeutic efficacy .
Propiedades
Fórmula molecular |
C12H8BrN3O |
|---|---|
Peso molecular |
290.11 g/mol |
Nombre IUPAC |
6-bromo-4-(furan-2-yl)quinazolin-2-amine |
InChI |
InChI=1S/C12H8BrN3O/c13-7-3-4-9-8(6-7)11(16-12(14)15-9)10-2-1-5-17-10/h1-6H,(H2,14,15,16) |
Clave InChI |
XDIROSBRBKJBMH-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



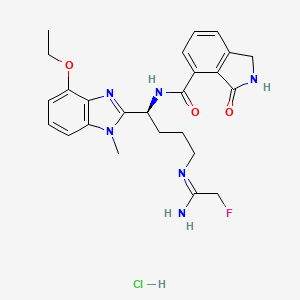
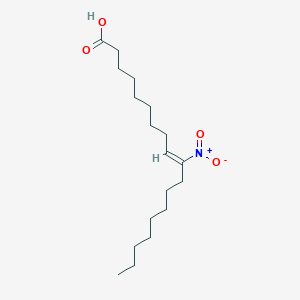
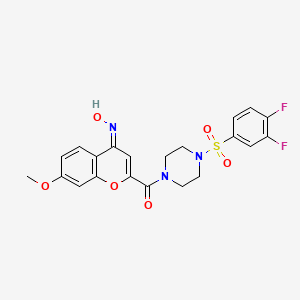
![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139384.png)
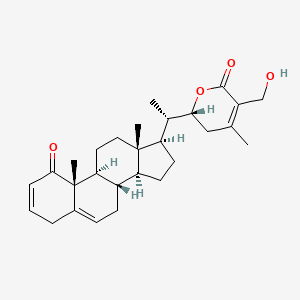
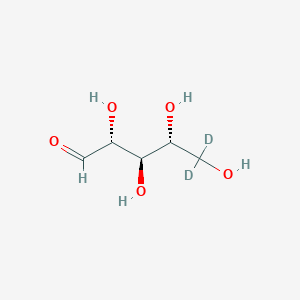
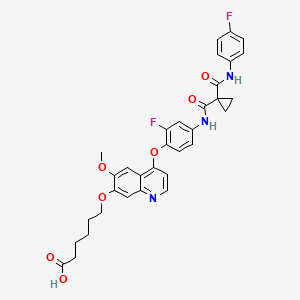
![1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139431.png)
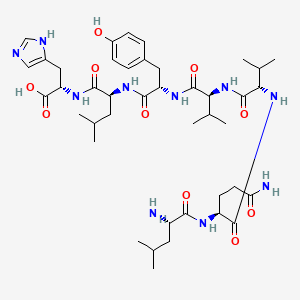
![[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate](/img/structure/B15139445.png)
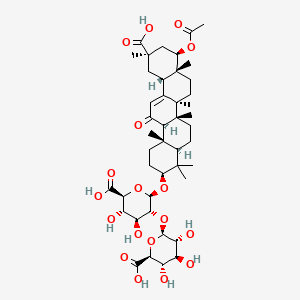
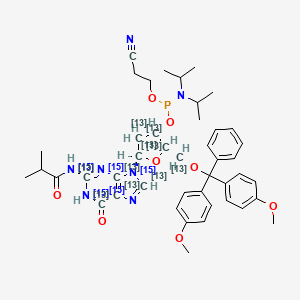
![Disodium;[2-chloro-5-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate](/img/structure/B15139470.png)
